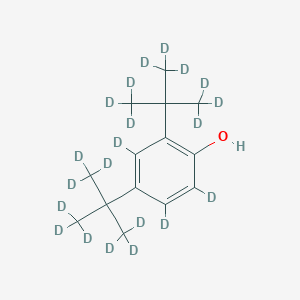
2,4-Di-tert-butylphenol-d21
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Di-tert-butylphenol-d21 is a deuterated form of 2,4-Di-tert-butylphenol, a phenolic compound known for its antioxidant properties. This compound is characterized by the presence of two tert-butyl groups attached to the phenol ring, which enhances its stability and reactivity. The deuterated version is often used in scientific research to study reaction mechanisms and pathways due to the presence of deuterium atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di-tert-butylphenol typically involves the Friedel-Crafts alkylation of phenol with isobutylene. This reaction is catalyzed by strong acids such as triflic acid or solid acids like zeolites. The isobutylene can be generated in situ by the dehydration of tert-butyl alcohol or methyl tert-butyl ether .
Industrial Production Methods
In industrial settings, the production of 2,4-Di-tert-butylphenol involves mixing phenol with a catalyst, followed by the addition of isobutene. The catalyst used is often a transition metal oxide doped molecular sieve, such as La2O3 or CeO2. The reaction is carried out under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Di-tert-butylphenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can convert the phenol group to a hydroxyl group.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and hydroxylated derivatives .
Scientific Research Applications
2,4-Di-tert-butylphenol-d21 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and pathways, particularly in the context of deuterium isotope effects.
Biology: The compound’s antioxidant properties make it valuable in studying oxidative stress and its effects on biological systems.
Medicine: Research has shown its potential in developing therapeutic agents due to its ability to neutralize free radicals and reduce oxidative damage.
Industry: It is used in the production of antioxidants for polymers, rubber, and plastics, enhancing their durability and stability .
Mechanism of Action
The primary mechanism by which 2,4-Di-tert-butylphenol-d21 exerts its effects is through its antioxidant activity. It neutralizes free radicals by donating hydrogen atoms, thereby preventing oxidative damage to cells and materials. The compound also inhibits the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, which contributes to its neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butylphenol: Similar in structure but with tert-butyl groups at the 2 and 6 positions.
2,4-Di-tert-butylhydroxybenzene: Another phenolic compound with antioxidant properties.
Uniqueness
2,4-Di-tert-butylphenol-d21 is unique due to the presence of deuterium atoms, which makes it particularly useful in studying reaction mechanisms and isotope effects. Its antioxidant properties and ability to inhibit monoamine oxidase also distinguish it from other similar compounds .
Properties
Molecular Formula |
C14H22O |
|---|---|
Molecular Weight |
227.45 g/mol |
IUPAC Name |
2,3,5-trideuterio-4,6-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]phenol |
InChI |
InChI=1S/C14H22O/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6/h7-9,15H,1-6H3/i1D3,2D3,3D3,4D3,5D3,6D3,7D,8D,9D |
InChI Key |
ICKWICRCANNIBI-HLTYWXIHSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O)[2H] |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4''-(1,2-Diphenyl-1,2-ethenediyl)bis[4'-bromo-1,1'-biphenyl]](/img/structure/B13436435.png)
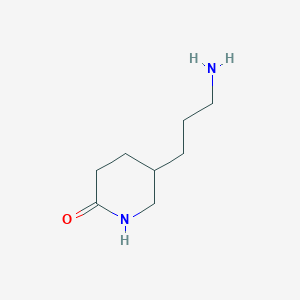

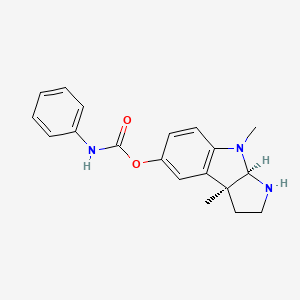
![8-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13436457.png)
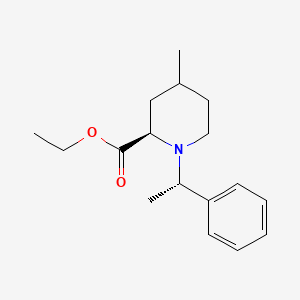

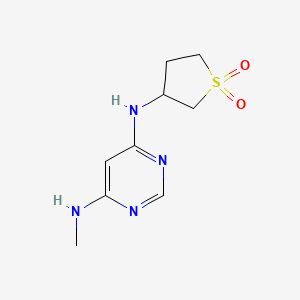
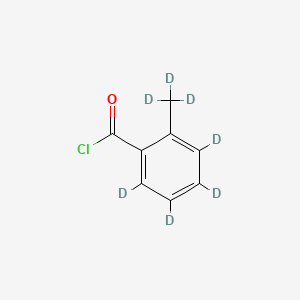
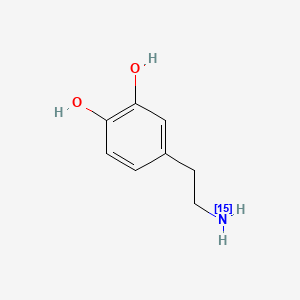

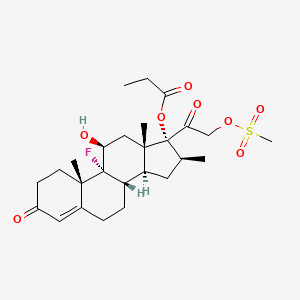
![2-amino-9-[(2R,4S,5R)-5-[[1-[(2S,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]triazol-4-yl]methyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B13436500.png)
![1-[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]ethanol](/img/structure/B13436501.png)
